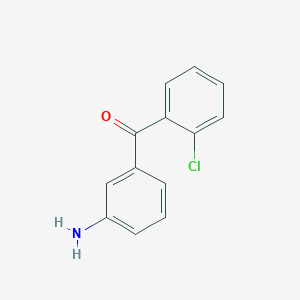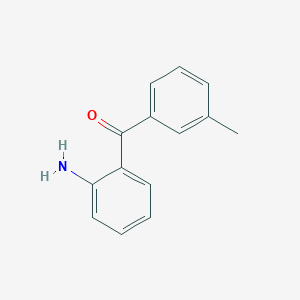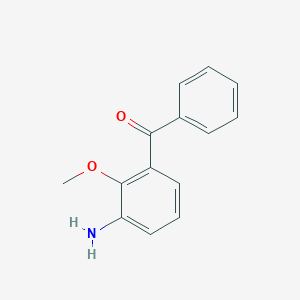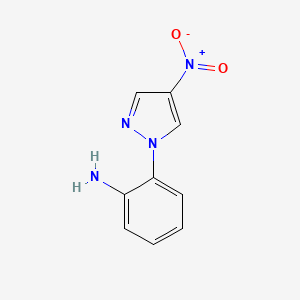
2-(4-nitro-1H-pyrazol-1-yl)aniline
説明
2-(4-nitro-1H-pyrazol-1-yl)aniline is a heterocyclic aromatic compound with a molecular formula of C9H8N4O2 It consists of a pyrazole ring substituted with a nitro group at the 4-position and an aniline group at the 2-position
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the nitro group in the structure could potentially enhance the compound’s reactivity, allowing it to form covalent bonds with its targets.
Biochemical Pathways
Related compounds have been found to influence a variety of pathways, including those involved in inflammation, tumor growth, and microbial infections .
Pharmacokinetics
The compound’s solubility and stability could potentially influence its bioavailability .
Result of Action
Related compounds have been reported to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)aniline typically involves the reaction of 4-nitro-1H-pyrazole with aniline under specific conditions. One common method includes:
Nitration of Pyrazole: The pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Amination Reaction: The nitrated pyrazole is then reacted with aniline in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as acylation or sulfonation, to introduce various functional groups.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Acyl chlorides, sulfonyl chlorides, and corresponding catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 2-(4-amino-1H-pyrazol-1-yl)aniline.
Substitution: Various acylated or sulfonated derivatives.
Oxidation: Oxidized derivatives depending on the specific oxidizing agent used.
科学的研究の応用
2-(4-nitro-1H-pyrazol-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties, including anti-inflammatory and anticancer agents.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and dyes.
Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
類似化合物との比較
2-(4-amino-1H-pyrazol-1-yl)aniline: Similar structure but with an amino group instead of a nitro group.
4-nitro-1H-pyrazole: Lacks the aniline substitution.
2-(4-nitro-1H-imidazol-1-yl)aniline: Contains an imidazole ring instead of a pyrazole ring.
Comparison: 2-(4-nitro-1H-pyrazol-1-yl)aniline is unique due to the presence of both a nitro group and an aniline group on the pyrazole ring, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-(4-nitropyrazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-8-3-1-2-4-9(8)12-6-7(5-11-12)13(14)15/h1-6H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBBKVNZCJZPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60492841 | |
| Record name | 2-(4-Nitro-1H-pyrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60492841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62537-74-0 | |
| Record name | 2-(4-Nitro-1H-pyrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60492841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol](/img/structure/B3054862.png)
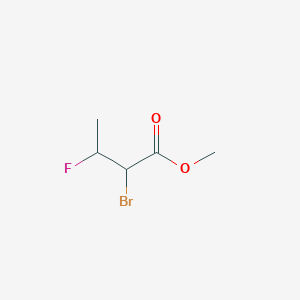
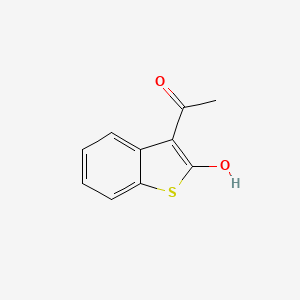
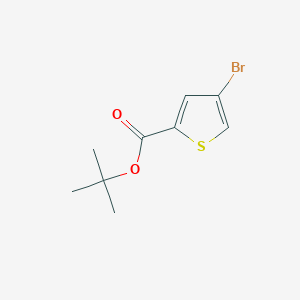
![[1,1'-Biphenyl]-2,2'-diol, 5,5'-diethyl-](/img/structure/B3054870.png)
![[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B3054871.png)
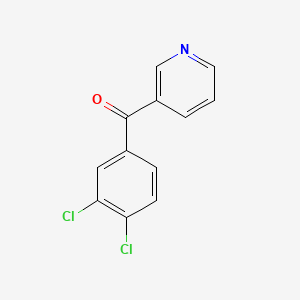

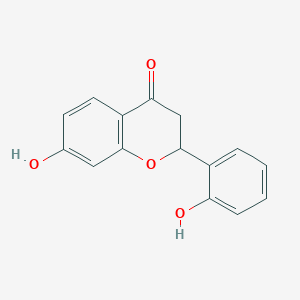
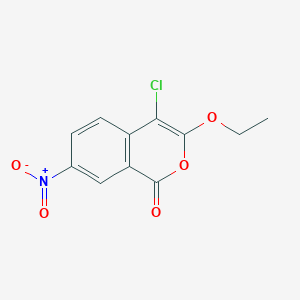
![2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3054878.png)
